Crystallographically Validated Fragment Binding to IL-1β: Target Engagement Confirmation Lacking for N1-Unsubstituted and Regioisomeric Analogs
The (R)-enantiomer of 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has been co-crystallized with IL-1β at 1.41 Å resolution (PDB 5R8F) as part of a PanDDA fragment screen [1]. This provides direct structural evidence of the fragment occupying a surface hotspot on IL-1β. By comparison, the N1-unsubstituted analog 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803586-13-1) and the 1-methyl-5-(piperidin-3-yl) regioisomer have no reported co-crystal structures with IL-1β or any other protein target in the PDB. The binding event confirms that the N1-methyl group and the 4-carboxamide orientation are permissive for protein recognition. The electron density for the fragment in 5R8F has an R-Value Free of 0.207 and R-Value Work of 0.191 at 1.41 Å, indicating well-resolved ligand occupancy.
| Evidence Dimension | Target protein co-crystallization (IL-1β binding validation) |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.41 Å (PDB 5R8F); fragment occupancy confirmed by PanDDA analysis [1] |
| Comparator Or Baseline | N1-unsubstituted analog (CAS 1803586-13-1) and 1-methyl-5-(piperidin-3-yl) regioisomer: No PDB co-crystal structures reported |
| Quantified Difference | Target = confirmed binder with atomic-resolution structural data; Comparators = no structural binding evidence available |
| Conditions | X-ray crystallography; PanDDA fragment screening at Diamond Light Source I04-1 beamline; IL-1β expressed in E. coli |
Why This Matters
Structural validation of target engagement discriminates a viable fragment starting point from an uncharacterized analog, reducing false-start risk in fragment-to-lead campaigns.
- [1] Nichols, C. et al. (2020) J. Med. Chem. 63, 7559–7568. PDB entry 5R8F: 1.41 Å structure of IL-1β bound to fragment Z2377835233. View Source
